(Z)-10-Hexadecen-1-ol chemical properties and structure
(Z)-10-Hexadecen-1-ol chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
(Z)-10-Hexadecen-1-ol , a long-chain unsaturated fatty alcohol, plays a significant role in chemical ecology, particularly as an insect sex pheromone.[1][2][3] This technical guide provides an in-depth overview of its chemical properties, structure, and relevant experimental methodologies, tailored for professionals in research and development.
Core Chemical Properties and Structure
(Z)-10-Hexadecen-1-ol is a C16 alcohol featuring a cis-configured double bond at the 10th carbon position. Its chemical identity is defined by the CAS Registry Number 64437-48-5.[4][]
Chemical Structure
The structure of (Z)-10-Hexadecen-1-ol consists of a sixteen-carbon chain with a hydroxyl group (-OH) at one terminus (C1) and a carbon-carbon double bond between C10 and C11. The "(Z)" designation, from the German zusammen (together), indicates that the higher priority substituents on each carbon of the double bond are on the same side, resulting in a cis conformation.
IUPAC Name: (Z)-hexadec-10-en-1-ol[] Synonyms: 10Z-16OH, 10Z-Hexadecen-1-ol, (10Z)-10-Hexadecen-1-ol[]
Physicochemical Data
A summary of the key quantitative properties of (Z)-10-Hexadecen-1-ol is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₃₂O | [4][] |
| Molecular Weight | 240.42 g/mol | [4][] |
| Boiling Point | 309.0 ± 10.0 °C at 760 mmHg | [] |
| Density | 0.8 ± 0.1 g/cm³ | [] |
| Purity | ≥95% | [] |
| Topological Polar Surface Area | 20.2 Ų | [] |
| Hydrogen Bond Donor Count | 1 | [] |
| Hydrogen Bond Acceptor Count | 1 | [] |
| Rotatable Bond Count | 13 | [] |
Experimental Protocols
Synthesis via Wittig Reaction
The Wittig reaction is a widely used and effective method for the stereoselective synthesis of alkenes, particularly for generating the (Z)-isomer from non-stabilized ylides.[6][7]
Methodology:
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Ylide Preparation: A phosphonium (B103445) salt is prepared by the Sₙ2 reaction of triphenylphosphine (B44618) with a suitable alkyl halide (e.g., 1-bromodecane). This salt is then deprotonated using a strong base, such as n-butyllithium, in an anhydrous, inert solvent (e.g., THF) to form the phosphorus ylide.
-
Reaction with Aldehyde: The ylide is then reacted with an appropriate aldehyde (e.g., hexanal) at low temperatures under an inert atmosphere. The nucleophilic ylide attacks the carbonyl carbon of the aldehyde.
-
Alkene Formation: The reaction proceeds through a betaine (B1666868) intermediate which forms a cyclic oxaphosphetane. This intermediate then collapses to yield the desired (Z)-alkene and triphenylphosphine oxide.[8]
-
Purification: The final product, (Z)-10-Hexadecen-1-ol, is purified from the reaction mixture, primarily to remove the triphenylphosphine oxide byproduct. This is typically achieved through column chromatography.[9]
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard analytical technique for the identification and quantification of volatile and semi-volatile organic compounds like long-chain alcohols.[10]
Methodology:
-
Sample Preparation: The sample containing (Z)-10-Hexadecen-1-ol is dissolved in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane). Derivatization, for instance, using silylating agents like BSTFA, can be employed to increase volatility and improve peak shape, although it is not always necessary for long-chain alcohols.[10]
-
Gas Chromatography: A small volume of the prepared sample is injected into the GC inlet, where it is vaporized. An inert carrier gas (e.g., helium or hydrogen) transports the vaporized sample through a capillary column (e.g., 30-60 m length). The column's stationary phase separates the components of the mixture based on their boiling points and interactions with the phase. A typical temperature program would start at a lower temperature and gradually increase to elute compounds of increasing boiling points.[10]
-
Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized (commonly by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio.
-
Data Analysis: The resulting mass spectrum provides a molecular fingerprint of the compound, allowing for its identification by comparison with spectral libraries (e.g., NIST). The retention time from the gas chromatogram further aids in identification and quantification.
Biological Role and Signaling
(Z)-10-Hexadecen-1-ol is known to function as an insect sex pheromone.[1][2][3] It is secreted by some female nocturnal moths and by the heads of male bumblebees (Bombus spp.).[1][2][3] While a detailed signaling cascade for this specific molecule is not extensively documented, a general workflow for pheromone detection in insects can be described.
Caption: Generalized workflow of insect pheromone detection and response.
The process begins with the release of the pheromone into the environment. The molecule is then detected by specialized receptors on the insect's antennae. Odorant binding proteins transport the hydrophobic pheromone across the aqueous sensillar lymph to the odorant receptors on the surface of olfactory sensory neurons. Activation of these receptors initiates a signal transduction cascade, leading to a neural signal that is processed in the antennal lobe of the insect's brain. This ultimately results in a specific behavioral response, such as initiating mating behavior.
Caption: Experimental workflow for the GC-MS analysis of (Z)-10-Hexadecen-1-ol.
This diagram illustrates the sequential steps involved in analyzing a sample for the presence and quantity of (Z)-10-Hexadecen-1-ol using Gas Chromatography-Mass Spectrometry. Each stage, from sample preparation to data output, is a critical component of the analytical process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. targetmol.com [targetmol.com]
- 4. (Z) 10-hexadecen-1-ol [webbook.nist.gov]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. scribd.com [scribd.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. books.rsc.org [books.rsc.org]
